molecular formula C7H9N3O2 B1345470 N-Ethyl-5-nitropyridin-2-amine CAS No. 67730-09-0

N-Ethyl-5-nitropyridin-2-amine

Cat. No.: B1345470
CAS No.: 67730-09-0
M. Wt: 167.17 g/mol
InChI Key: XEGSKOYSJGIUCY-UHFFFAOYSA-N
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Description

N-Ethyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of nitropyridine, characterized by the presence of an ethyl group and a nitro group attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

N-Ethyl-5-nitropyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to a decrease in the compound’s efficacy and potency. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal effects, while doses outside this range can lead to negative outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction reactions. These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and proteins, affecting mitochondrial function and energy production. Additionally, this compound can be directed to the nucleus, where it can modulate gene expression by interacting with nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent reactions introduce the ethyl group and further modifications to obtain N-Ethyl-5-nitropyridin-2-amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-Ethyl-5-aminopyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for specific interactions in biological systems and makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

N-ethyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-8-7-4-3-6(5-9-7)10(11)12/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGSKOYSJGIUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218010
Record name N-Ethyl-5-nitropyridin-2-amine
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Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67730-09-0
Record name N-Ethyl-5-nitro-2-pyridinamine
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Record name N-Ethyl-5-nitropyridin-2-amine
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Record name N-ETHYL-5-NITROPYRIDIN-2-AMINE
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